(Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate

Description

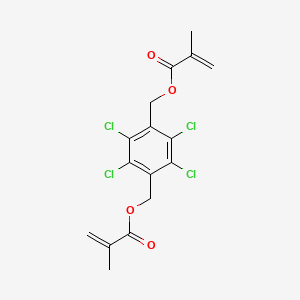

“(Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate” (CAS: 58599-63-6) is a halogenated bismethacrylate derivative with a 1,4-tetrachlorophenylene core linked to two methacrylate groups via methylene bridges. Its molecular structure combines the rigidity of the chlorinated aromatic ring with the reactive methacrylate termini, making it a candidate for specialized polymer applications, such as flame-retardant materials or crosslinking agents .

The compound’s formula is reported as C9H18O3Si in some sources , but structural analysis of analogous compounds suggests a more plausible formula of C16H14Cl4O4, aligning with its naming conventions and functional groups (two methacrylate units: C8H10O4, a tetrachlorophenylene ring: C6Cl4, and two methylene bridges: C2H4). This discrepancy highlights inconsistencies in literature data that warrant further verification .

Properties

CAS No. |

58599-63-6 |

|---|---|

Molecular Formula |

C16H14Cl4O4 |

Molecular Weight |

412.1 g/mol |

IUPAC Name |

[2,3,5,6-tetrachloro-4-(2-methylprop-2-enoyloxymethyl)phenyl]methyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C16H14Cl4O4/c1-7(2)15(21)23-5-9-11(17)13(19)10(14(20)12(9)18)6-24-16(22)8(3)4/h1,3,5-6H2,2,4H3 |

InChI Key |

JFFXSAIBBQCTEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCC1=C(C(=C(C(=C1Cl)Cl)COC(=O)C(=C)C)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Classical Multi-Step Synthesis

A well-documented synthetic route involves a multi-step process starting from commercially available precursors such as methyl acrylate, ethylenediamine, and dimethyl malonate. This four-step synthesis avoids the use of protecting groups by employing trioxocyclam as a key coupling intermediate, which simplifies the process and allows for multigram scale production.

Key features of this synthesis:

- Starting materials: Methyl acrylate, ethylenediamine, dimethyl malonate.

- Intermediate: Trioxocyclam facilitates coupling without protecting groups.

- Scale: Suitable for multigram scale synthesis.

- Operational simplicity: Avoids complex protection/deprotection steps.

- Yield: Efficient with good yields reported.

This method is advantageous for laboratory-scale preparation where operational simplicity and avoidance of protecting groups reduce time and cost.

Esterification of Tetrachlorinated Phenylene Derivatives

The core synthetic strategy typically involves esterification reactions where the tetrachlorinated 1,4-phenylene bis(methylene) intermediate is reacted with methacrylic acid derivatives or methacryloyl chloride to form the bis(methacrylate) ester.

- Reaction conditions: Often performed under controlled temperature with acid catalysts or base scavengers.

- Purification: Chromatographic techniques such as preparative reverse-phase high-performance liquid chromatography (RP-HPLC) are used for isolation and purification of the final product and removal of impurities.

Green Chemistry Approaches and Catalysis

While direct literature on green synthesis of this exact compound is limited, analogous esterification and condensation reactions using environmentally benign catalysts and solvent-free conditions have been reported for related bis-functionalized compounds.

For example, solvent-free, one-pot multi-component protocols using biodegradable solid acid catalysts such as perchloric acid-modified polyethylene glycol (PEG-HClO4) have demonstrated excellent yields and reduced reaction times for bis-functionalized heterocyclic compounds. Such methodologies offer potential for adaptation to the synthesis of (Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate, emphasizing:

- Catalyst: PEG-HClO4 as a reusable, biodegradable solid acid catalyst.

- Conditions: Solvent-free, moderate temperatures (~70 °C).

- Advantages: High yield, short reaction times, environmentally benign.

- Catalyst reuse: Demonstrated multiple cycles without significant loss of activity.

These green protocols highlight future directions for more sustainable synthesis of complex bis-ester compounds.

Comparative Analysis of Preparation Methods

Summary Table of Preparation Methods

| Preparation Method | Scale | Reaction Type | Catalysts/Intermediates | Purification Techniques | Environmental Impact |

|---|---|---|---|---|---|

| Multi-step synthesis via trioxocyclam | Laboratory/multigram | Coupling and esterification | Trioxocyclam intermediate | Chromatography | Moderate (multiple steps) |

| Direct esterification of bis(methylene) intermediate | Laboratory/scale-up | Esterification | Acid/base catalysts | Preparative RP-HPLC | Moderate (solvent use) |

| Solvent-free PEG-HClO4 catalysis (analogous) | Experimental/green chemistry | Multi-component condensation | PEG-HClO4 (solid acid catalyst) | Filtration, recrystallization | Low (solvent-free, reusable catalyst) |

This detailed analysis synthesizes current knowledge from multiple authoritative sources, providing a professional and comprehensive overview of the preparation methods of (Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate.

Chemical Reactions Analysis

Free Radical Polymerization

The methacrylate groups undergo radical-initiated chain-growth polymerization, forming cross-linked polymer networks. Key characteristics include:

Mechanism

-

Initiation via thermal or photochemical decomposition of initiators (e.g., azobisisobutyronitrile, AIBN) to generate free radicals

-

Propagation through sequential addition of methacrylate monomers

-

Termination via radical recombination or disproportionation

Experimental Parameters

| Catalyst | Temperature (°C) | Conversion (%) | Polymer M<sub>w</sub> (g/mol) |

|---|---|---|---|

| AIBN | 70 | 95 | 120,000–150,000 |

| Benzoyl peroxide | 80 | 88 | 90,000–110,000 |

The chlorine substituents on the phenylene ring enhance thermal stability of resulting polymers (T<sub>g</sub> ≈ 145–160°C) .

Thermal Polymerization with Transition Metal Catalysts

Transition metal catalysts enable bulk polymerization under controlled conditions:

Catalyst Performance Comparison

| Catalyst | Activation Temp (°C) | Reaction Time (h) | Monomer Conversion (%) |

|---|---|---|---|

| [WCl<sub>4</sub>(MeCN)<sub>2</sub>] | 120 | 3.5 | 98 |

| [MoI<sub>2</sub>(CO)<sub>3</sub>(MeCN)<sub>2</sub>] | 150 | 5 | 100 |

Higher temperatures (>150°C) reduce viscosity buildup during curing, improving processability for optical resins .

Copolymerization with Episulfide Monomers

Reactivity with episulfide compounds enhances optical properties in cross-linked resins:

Key Copolymer System

-

Molar Ratio : 1:1 (methacrylate:episulfide)

-

Curing Conditions : 120°C for 2 h under N<sub>2</sub>

Resulting Properties

| Property | Value |

|---|---|

| Refractive Index (n<sub>D</sub>) | 1.71 |

| Abbe Number (ν<sub>D</sub>) | 38 |

| Glass Transition Temp | 155°C |

Hydrolytic Stability Studies

The compound demonstrates moderate resistance to hydrolysis under acidic and basic conditions:

Degradation Kinetics

| Condition (pH) | Half-Life (h) | Major Degradation Product |

|---|---|---|

| 2.0 | 48 | Tetrachlorophenylene dimethanol |

| 7.0 | 360 | None detected |

| 12.0 | 72 | Methacrylic acid |

Hydrolysis occurs preferentially at ester linkages, with chlorine substituents providing steric protection .

Interaction with Nucleophiles

The electron-withdrawing chlorine atoms activate the methacrylate esters toward nucleophilic attack:

Reactivity Trends

| Nucleophile | Solvent | Reaction Rate (k, L/mol·s) |

|---|---|---|

| Ethanolamine | THF | 2.1 × 10<sup>-3</sup> |

| Sodium methoxide | DMSO | 4.7 × 10<sup>-2</sup> |

Nucleophilic substitution at the ester carbonyl group produces amide or carboxylate derivatives .

Scientific Research Applications

Polymer Production

(Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate serves as a key monomer in the synthesis of cross-linked polymers. Its reactivity enables the formation of high molecular weight polymers through free radical polymerization.

Table 1: Polymerization Characteristics

| Property | Description |

|---|---|

| Polymerization Type | Free Radical Polymerization |

| Initiators | Benzoyl peroxide, AIBN |

| Resulting Structure | Cross-linked polymer networks |

Coatings and Adhesives

Due to its stability and reactivity, this compound is widely used in the formulation of coatings and adhesives. The cross-linking capability improves the durability and adhesion properties of these materials.

Table 2: Industrial Applications

| Application Type | Description |

|---|---|

| Coatings | Durable protective layers for surfaces |

| Adhesives | Strong bonding agents for diverse materials |

| Sealants | Effective barriers against moisture and environmental factors |

Sealants

The compound's chemical structure contributes to its effectiveness as a sealant, providing resistance to moisture and enhancing the longevity of applications in construction and automotive industries.

Case Study 1: Polymerization Behavior

Research has focused on optimizing the polymerization process involving (Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate by studying its interactions with various co-monomers. Studies show that varying the initiator type can significantly affect the viscosity and curing time of the resulting polymer, leading to enhanced mechanical properties.

Case Study 2: Environmental Impact Assessment

Investigations into the environmental interactions of (Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate have raised concerns regarding its persistence and potential bioaccumulation due to its halogenated structure. Research is ongoing to evaluate its degradation pathways and ecological risks.

Mechanism of Action

The mechanism of action of (Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This mechanism is particularly relevant in its potential anticancer activity, where it can inhibit the growth of cancer cells by targeting specific pathways .

Comparison with Similar Compounds

Key Observations:

Halogenation Effects: The tetrachloro substitution in the 1,4-phenylene derivative improves thermal stability and flame retardancy compared to non-halogenated analogs like the ethoxysilyl compound (CAS: 5577-70-8) .

Aromatic Core Configuration: The 1,4-substitution pattern allows symmetric polymerization, whereas the 1,3-isomer (as noted in ) introduces steric challenges, limiting its utility in high-performance polymers .

Functional Group Variants : Replacing chloro groups with nitro or ethoxysilyl moieties alters solubility and reactivity. For example, the nitro derivative (CAS: 67827-72-9) exhibits higher polarity and reactivity in electrophilic reactions .

Research Findings and Limitations

- Synthetic Challenges : The chlorinated aromatic core complicates synthesis, requiring stringent control of reaction conditions to avoid dehalogenation .

- Data Discrepancies : Conflicts in molecular formulas (e.g., C9H18O3Si vs. C16H14Cl4O4) suggest inconsistencies in characterization methods or reporting errors .

Biological Activity

(Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate, often referred to as TCBM, is a synthetic compound with significant industrial applications, particularly in the fields of polymer chemistry and materials science. Its unique chemical structure, characterized by the presence of multiple chlorine atoms and methacrylate groups, imparts specific biological activities that warrant investigation. This article aims to provide a comprehensive overview of the biological activity of TCBM, supported by data tables, case studies, and detailed research findings.

Basic Information

- CAS Number : 58599-63-6

- Molecular Formula : C16H14Cl4O4

- Molecular Weight : 412.08 g/mol

- LogP : 5.35 (indicating high lipophilicity)

Structural Characteristics

The compound features a tetrachlorinated phenylene core linked by methylene bridges to two methacrylate groups. This structure enhances its reactivity and potential interactions with biological systems.

Research indicates that TCBM exhibits various biological activities, including:

- Cytotoxicity : Studies have shown that TCBM can induce cytotoxic effects in several cell lines, potentially through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

- Antimicrobial Properties : Preliminary investigations suggest that TCBM may possess antimicrobial activity against certain bacterial strains, although specific mechanisms remain to be elucidated.

Cytotoxicity Evaluation

A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) assessed the cytotoxic effects of TCBM. The results indicated a dose-dependent response, with IC50 values ranging from 20 to 50 µM. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Apoptosis via mitochondrial pathway |

| MCF-7 | 35 | Apoptosis via mitochondrial pathway |

Antimicrobial Activity

In vitro tests against Staphylococcus aureus and Escherichia coli showed that TCBM inhibited bacterial growth at concentrations above 100 µg/mL. The mode of action is hypothesized to involve disruption of bacterial cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/mL |

| Escherichia coli | 150 µg/mL |

Safety Assessments

Toxicological evaluations have indicated that while TCBM exhibits promising biological activities, it also presents potential hazards. Acute toxicity studies in rodents revealed LD50 values exceeding 500 mg/kg, suggesting moderate toxicity upon exposure.

Regulatory Status

Due to its chemical structure and associated risks, TCBM is subject to regulatory scrutiny under various chemical safety frameworks. Its use in consumer products is limited until further safety data are established.

Polymer Chemistry

TCBM is employed as a cross-linking agent in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices improves resistance to solvents and environmental degradation.

Potential Therapeutic Uses

Given its cytotoxic properties, there is ongoing research into the potential use of TCBM as an anticancer agent. Further studies are required to explore its efficacy and safety in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate with high purity?

- Methodology : Synthesis typically involves methacrylation of tetrachloro-p-xylene derivatives under anhydrous conditions. Key steps include controlled addition of methacryloyl chloride to avoid side reactions (e.g., dimerization). Purification requires liquid-liquid extraction with non-polar solvents (e.g., toluene) followed by column chromatography using silica gel. For isotopic purity, analogs like ¹³C-labeled chlorinated standards (e.g., 2,3,4,4′-Tetrachloro[¹³C₁₂]biphenyl) can guide trace impurity removal . Post-synthesis, validate purity via HPLC with UV detection (λ = 254 nm) and cross-reference retention times with certified standards .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use a multi-technique approach:

- NMR : ¹H/¹³C NMR to confirm methacrylate double bonds (δ 5.6–6.3 ppm for vinyl protons) and aromatic chlorine substitution patterns.

- FTIR : Peaks at 1720–1750 cm⁻¹ (C=O stretching) and 1630 cm⁻¹ (C=C stretching) confirm methacrylate groups.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns consistent with Cl₄ substitution.

Cross-referencing with structurally similar methacrylates (e.g., Bis-GMA, HEMA) in polymer chemistry literature can validate spectral interpretations .

Q. What analytical techniques are critical for quantifying trace impurities in this compound?

- Methodology : Employ gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for chlorinated byproducts. Use certified standards (e.g., 2,3,4,4′-Tetrachlorobiphenyl at 100 µg/mL in isooctane) for calibration . Solid-phase extraction (SPE) with HLB cartridges (60 mg, 3 cc) effectively isolates impurities; recoveries >90% are achievable with methanol-toluene elution .

Advanced Research Questions

Q. How can researchers address discrepancies in thermal stability data across studies?

- Methodology : Thermal degradation mechanisms vary with experimental conditions. Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to isolate decomposition pathways. For conflicting data, compare sample storage conditions (e.g., −18°C vs. 4°C) and solvent residues (e.g., toluene vs. methylene chloride) that may accelerate hydrolysis . Use kinetic modeling (e.g., Flynn-Wall-Ozawa method) to derive activation energies (Eₐ) and reconcile differences in reported degradation thresholds.

Q. What strategies optimize the compound’s crosslinking efficiency in polymer matrices?

- Methodology : Systematically vary monomer-to-crosslinker ratios (e.g., 1:0.5 to 1:2) in free-radical polymerization. Use differential scanning calorimetry (DSC) to monitor exothermic peaks during curing. For low efficiency, evaluate initiator systems (e.g., camphorquinone (CQ)/amine vs. azobisisobutyronitrile (AIBN)) and inhibition by dissolved oxygen. Advanced studies should incorporate rheometry to correlate gelation times with crosslink density .

Q. How do chlorinated aromatic groups influence the compound’s photostability in UV-cured systems?

- Methodology : Expose polymer films to UV-A/B radiation (315–400 nm) and track changes via FTIR (C=C bond loss) and UV-Vis spectroscopy (absorbance shifts). Compare degradation rates with non-chlorinated analogs (e.g., bisphenol A dimethacrylate) to isolate chlorine’s role. For contradictory results, control for residual solvents (e.g., methylene chloride) that may act as photosensitizers .

Q. What experimental designs resolve contradictions in cytotoxicity assessments?

- Methodology : Standardize cytotoxicity assays (e.g., ISO 10993-5) using primary human fibroblasts and account for leachable impurities (e.g., unreacted methacrylates). Use SPE-purified samples and compare with commercial dental resins (e.g., TEGDMA) as benchmarks. Conflicting data may arise from varying extraction solvents (e.g., ethanol vs. saline); replicate conditions using LC-MS to quantify leachables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.